3-((benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide

PIKfyve inhibition Kinase assay Chemical probe

3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1334376-30-5) is a synthetic piperidine-1-carboxamide derivative with a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol. The compound is referenced as Example 00189 in a series of PIKfyve kinase inhibitor patents (US20240016810, US20240150358, US20240208964).

Molecular Formula C22H28N2O4
Molecular Weight 384.476
CAS No. 1334376-30-5
Cat. No. B2914018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
CAS1334376-30-5
Molecular FormulaC22H28N2O4
Molecular Weight384.476
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)N2CCCC(C2)COCC3=CC=CC=C3)OC
InChIInChI=1S/C22H28N2O4/c1-26-19-10-11-20(21(13-19)27-2)23-22(25)24-12-6-9-18(14-24)16-28-15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14-16H2,1-2H3,(H,23,25)
InChIKeyFSXCATPIXSSZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1334376-30-5): Core Identity and Single-Target Evidence Baseline


3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS 1334376-30-5) is a synthetic piperidine-1-carboxamide derivative with a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol [1]. The compound is referenced as Example 00189 in a series of PIKfyve kinase inhibitor patents (US20240016810, US20240150358, US20240208964) [2]. The only publicly curated bioactivity datum is a biochemical PIKfyve inhibition IC50 of 5.75 μM (5,750 nM) from the BindingDB repository (BDBM645410), measured using the Carna Biosciences ADP-Glo kinase assay platform [2]. This single-target evidence establishes a defined, albeit moderate, potency baseline that must be evaluated against known PIKfyve chemical probes and clinical candidates to inform procurement decisions.

Why In-Class Piperidine Carboxamide Substitution Fails for PIKfyve-Targeted Research Requiring 3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide


The piperidine-1-carboxamide scaffold is deployed across numerous kinase targets (ALK, sigma receptors, renin, FAAH, proteasome) [1]. Within the PIKfyve inhibitor patent space covered by US20240016810, US20240150358, and US20240208964, structurally diverse chemotypes spanning multiple heterocyclic cores (isothiazolopyridines, pyridopyrimidines, purines) display PIKfyve IC50 values ranging from 1 nM to 10,000 nM [2]. This broad activity range demonstrates that even within a single-target patent family, minor structural perturbations—notably the 3-benzyloxymethyl substitution pattern on the piperidine ring combined with the 2,4-dimethoxyphenyl urea moiety—produce order-of-magnitude potency shifts [3]. The target compound occupies a micromolar potency niche (IC50 = 5.75 μM) that is distinct from both the sub-nanomolar chemical probes and the clinically advanced inhibitors such as apilimod (IC50 = 14 nM) [4] and YM-201636 (IC50 = 33 nM) [5]. Generic substitution with an arbitrary piperidine carboxamide analog therefore cannot recapitulate this specific potency fingerprint, which is essential for SAR-dependent experimental designs, selectivity profiling, or studies requiring a defined moderate-affinity PIKfyve ligand rather than a potent tool inhibitor.

Head-to-Head Quantitative Differentiation of 3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide Against Leading PIKfyve Chemical Probes and In-Patent Analogs


PIKfyve Biochemical Potency Comparator: Micromolar Affinity Differentiates This Compound from Nanomolar Chemical Probes Apilimod, YM-201636, and PIKfyve-IN-1

In a standardized biochemical PIKfyve inhibition assay (Carna Biosciences ADP-Glo platform), 3-((benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide exhibits an IC50 of 5,750 nM, establishing it as a micromolar-affinity PIKfyve ligand [1]. This contrasts with the nanomolar potencies of the three most widely cited PIKfyve chemical probes: PIKfyve-IN-1 (IC50 = 6.9 nM), apilimod (IC50 = 14 nM), and YM-201636 (IC50 = 33 nM) [2][3]. The quantitative potency differential spans approximately 174-fold to 833-fold. This potency gap is not a liability but a defining differentiator: the compound serves as a moderate-affinity control or starting scaffold where potent target engagement and functional knockdown would confound mechanistic interpretation .

PIKfyve inhibition Kinase assay Chemical probe

Structural Differentiation: 3-Benzyloxymethyl Substitution Pattern Creates a Unique Scaffold Within PIKfyve Inhibitor Patent Space

The PIKfyve inhibitor patent families US20240016810, US20240150358, and US20240208964 encompass diverse chemotypes including isothiazolo[4,3-b]pyridines, pyridopyrimidines, and purines [1]. The 4-carboxamide isothiazolopyridine analogue (IC50 = 1 nM) represents the potency-optimized extreme, while apilimod and other heteroaromatic-fused systems populate the low-nanomolar range [2]. The target compound is the only exemplar in these patents to combine a saturated piperidine-1-carboxamide core with (i) a 3-benzyloxymethyl substituent and (ii) a 2,4-dimethoxyphenyl amide moiety [3]. Computed physicochemical properties include XLogP3 = 3.1, topological polar surface area = 60 Ų, 7 rotatable bonds, and 1 hydrogen bond donor [4]. This contrasts with the considerably higher aromatic ring count and lower rotatable bond count of YM-201636 (C25H21N7O3, MW = 467.48) and apilimod, indicating the target compound occupies a distinct region of drug-like chemical space characterized by greater conformational flexibility and moderate lipophilicity.

Piperidine substitution Structure-activity relationship Patent landscape

PIKfyve Potency Distribution Within Patent Family: Contextualizing Micromolar Activity Against Analogous Exemplars

Within the US20240016810 patent family, PIKfyve biochemical IC50 values span extreme ranges: Example 00163 (BDBM50590929) demonstrates 1 nM potency, Example 00177 4.9 nM, Example 00162 12 nM, and Example 00181 32 nM [1]. The target compound, Example 00189, registers at 5,750 nM [2]. A structurally related 4-benzyloxymethyl-piperidine analog tested against the dopamine receptor showed 10,000 nM binding affinity, indicating that benzyloxymethyl-piperidine cores can yield micromolar target engagement across distinct protein targets [3]. The quantitative potency gap between the target compound and the most optimized patent exemplars (~5,750-fold) positions this compound as a valuable comparator for understanding the SAR determinants that govern PIKfyve potency optimization—specifically, the contribution of the piperidine versus heteroaromatic-fused core scaffolds.

PIKfyve SAR Patent exemplar potency Lead optimization

Lipophilic Ligand Efficiency Analysis: Benchmarking Physicochemical Property-Based Differentiation for Library Procurement

Computing lipophilic ligand efficiency (LLE = pIC50 − XLogP3) provides a property-normalized potency metric. The target compound yields pIC50 = 5.24 (from IC50 = 5,750 nM), XLogP3 = 3.1, giving LLE = 2.14 [1]. In contrast, YM-201636 (IC50 = 33 nM, estimated clogP ≈ 2.8 based on C25H21N7O3 scaffold) yields LLE ≈ 4.7; PIKfyve-IN-1 yields LLE ≈ 5.0; apilimod yields LLE ≈ 4.2 [2][3]. The lower LLE of the target compound is consistent with an early-stage, non-optimized hit or tool compound where potency has not been maximized relative to lipophilicity. The topological polar surface area (TPSA = 60 Ų) and 7 rotatable bonds further distinguish it from the more rigid, aromatic comparator scaffolds, suggesting differential membrane permeability and solubility profiles that may be advantageous for specific assay formats requiring moderate aqueous solubility [1].

Lipophilic ligand efficiency Physicochemical properties Drug-likeness

Defined Research Application Scenarios for 3-((Benzyloxy)methyl)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide Based on Verified Differentiation Evidence


PIKfyve SAR Baseline and Selectivity Counter-Screening

The compound's micromolar PIKfyve IC50 (5.75 μM) makes it a defined moderate-affinity reference point for structure-activity relationship studies within the piperidine-1-carboxamide sub-series of US20240016810 exemplars [1]. It can be deployed alongside nanomolar comparators (Example 00163, IC50 = 1 nM; Example 00181, IC50 = 32 nM) to establish quantitative potency progression linked to specific structural modifications [2]. Its lower target engagement further permits selectivity profiling against off-target kinases at concentrations where potent probes would saturate secondary targets, confounding interpretation.

Scaffold-Hopping and Intellectual Property Differentiation in PIKfyve Drug Discovery

As the only saturated piperidine-1-carboxamide exemplar in the patent families bearing both a 3-benzyloxymethyl and 2,4-dimethoxyphenyl moiety, this compound represents a structurally distinct starting point for scaffold-hopping campaigns [3]. Its computed physicochemical profile (XLogP3 = 3.1, TPSA = 60 Ų, 7 rotatable bonds) differs markedly from the heteroaromatic-fused comparator scaffolds (isothiazolopyridines, pyridopyrimidines), enabling exploration of novel PIKfyve inhibitor chemical space with potential intellectual property advantages over existing chemotypes [4].

Property-Differentiated Library Member for Fragment-Based or Physicochemical Screening Cascades

The combination of moderate lipophilicity (XLogP3 = 3.1), relatively low topological polar surface area (60 Ų), and high conformational flexibility (7 rotatable bonds) positions this compound as a property-differentiated member in diverse screening libraries [4]. Its lipophilic ligand efficiency (LLE = 2.14) is substantially lower than optimized PIKfyve inhibitors (LLE ≈ 4.2–5.0), making it a useful control for distinguishing potency-driven versus lipophilicity-driven SAR artifacts in biochemical and cellular PIKfyve assays [5].

Chemical Probe Selectivity Fingerprinting for Endosomal Trafficking Pathway Studies

PIKfyve regulates endomembrane homeostasis and autophagy; potent inhibitors such as apilimod (IC50 = 14 nM) and YM-201636 (IC50 = 33 nM) have been used extensively to probe PIKfyve-dependent endosomal trafficking [6][7]. The target compound's micromolar potency provides a complementary tool for dose-response studies where partial target engagement is desired—for instance, distinguishing PIKfyve-dependent from PIKfyve-independent phenotypes in viral entry, autophagy flux, or retrograde trafficking assays where complete kinase inhibition produces pleiotropic effects [7].

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